molecular formula C13H12N2O4 B13943680 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid CAS No. 32692-32-3

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid

Cat. No.: B13943680
CAS No.: 32692-32-3
M. Wt: 260.24 g/mol
InChI Key: XYFGNHDTLKLWLD-UHFFFAOYSA-N
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Description

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

The synthesis of 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the core pyridazino[1,2-b]phthalazine structure.

    Oxidation: The intermediate compound is then subjected to oxidation to introduce the dioxo functional groups at positions 6 and 11.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, allowing for the creation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators for specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

32692-32-3

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

6,11-dioxo-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c16-11-8-4-1-2-5-9(8)12(17)15-10(13(18)19)6-3-7-14(11)15/h1-2,4-5,10H,3,6-7H2,(H,18,19)

InChI Key

XYFGNHDTLKLWLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=O)C3=CC=CC=C3C(=O)N2C1)C(=O)O

Origin of Product

United States

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